BenchChemオンラインストアへようこそ!

lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, Mixture of diastereomers

Hepatoprotection Cysteine Prodrug Acetaminophen Toxicity

Lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate (CAS 2731006-74-7) is a pre-formed lithium salt of 2-methylthiazolidine-4-carboxylic acid (MTCA), supplied as a mixture of diastereomers. This heterocyclic compound integrates a thiazolidine ring with a carboxylate moiety, counterbalanced by a lithium cation.

Molecular Formula C5H8LiNO2S
Molecular Weight 153.2 g/mol
CAS No. 2731006-74-7
Cat. No. B6214003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, Mixture of diastereomers
CAS2731006-74-7
Molecular FormulaC5H8LiNO2S
Molecular Weight153.2 g/mol
Structural Identifiers
SMILES[Li+].CC1NC(CS1)C(=O)[O-]
InChIInChI=1S/C5H9NO2S.Li/c1-3-6-4(2-9-3)5(7)8;/h3-4,6H,2H2,1H3,(H,7,8);/q;+1/p-1
InChIKeyJVASFBAEVMRZMG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 2-Methyl-1,3-Thiazolidine-4-Carboxylate (Mixture of Diastereomers) CAS 2731006-74-7: Procuring a Differentiated Thiazolidine Salt for Research


Lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate (CAS 2731006-74-7) is a pre-formed lithium salt of 2-methylthiazolidine-4-carboxylic acid (MTCA), supplied as a mixture of diastereomers . This heterocyclic compound integrates a thiazolidine ring with a carboxylate moiety, counterbalanced by a lithium cation. The lithium counterion is reported to enhance solubility in polar aprotic solvents relative to the free acid, positioning this salt as a convenient precursor for nucleophilic or catalytic processes [1]. Its core structure derives from the condensation of L-cysteine with acetaldehyde, situating it within the class of thiazolidine-4-carboxylic acids investigated as masked cysteine prodrugs [2].

Procurement Alert: Why Generic Thiazolidine-4-Carboxylates Cannot Replace Lithium(1+) 2-Methyl-1,3-Thiazolidine-4-Carboxylate (Mixture of Diastereomers)


Substituting this compound with a generic thiazolidine-4-carboxylate—such as the non-methylated lithium salt, the free acid form, or a single enantiomer—introduces significant risks of divergent experimental outcomes. Published structure-activity relationship (SAR) studies demonstrate that the 2-methyl substituent is a critical determinant of in vivo protective efficacy; the unsubstituted thiazolidine-4-carboxylic acid (TCA) provides no significant hepatoprotection in murine models, whereas the 2-methyl derivative (MTCA) is markedly effective [1]. Furthermore, stereochemistry profoundly dictates pharmacology: the D-isomer of 2-methylthiazolidine-4-carboxylate is completely inactive against acetaminophen hepatotoxicity, while the L-form accelerates toxicant clearance by 28–31% [2]. The pre-formed lithium salt also offers distinct physicochemical advantages over the free acid in terms of solubility and reactivity in anhydrous synthetic applications [3]. These multiple points of functional divergence confirm that in-class compounds are not interchangeable, and selection must be guided by the specific substitution pattern, salt form, and stereochemical composition.

Quantitative Differentiation Evidence for Lithium(1+) 2-Methyl-1,3-Thiazolidine-4-Carboxylate (Mixture of Diastereomers) CAS 2731006-74-7 Against Closest Analogs


Hepatoprotective Efficacy of the 2-Methyl Substituent (MTCA Core) vs. Unsubstituted Thiazolidine-4-Carboxylic Acid (TCA) in Murine Acute Liver Failure

The 2-methyl substituent on the thiazolidine ring, present in the core structure of the target lithium salt, is the decisive structural feature conferring hepatoprotective activity. In a comparative murine model of acetaminophen (APAP)-induced acute liver failure, 2-methylthiazolidine-4-carboxylic acid (MTCA) demonstrated significant protection, while the unsubstituted thiazolidine-4-carboxylic acid (TCA) provided no significant protective effect [1]. This establishes that the 2-methyl group is a non-negotiable pharmacophore, not a trivial substituent.

Hepatoprotection Cysteine Prodrug Acetaminophen Toxicity

Stereochemical Dependency of Antidotal Efficacy: L-MTCA vs. D-MTCA in Acetaminophen Challenge

The mixture of diastereomers in the target compound includes both L- and D-configurations at the 2-position. Published data demonstrate a stark stereochemical dependence of pharmacological activity. In mice challenged with a hepatotoxic dose of acetaminophen (5.0 mmol/kg), the L-isomer of 2-methylthiazolidine-4-carboxylate provided full protection at equimolar doses (5.0 mmol/kg), while the D-isomer was completely ineffective at all tested dosages [1]. Additionally, L-MTCA enhanced blood acetaminophen elimination (28-31% decrease in plasma half-life), whereas D-MTCA showed no effect on clearance kinetics [1]. This indicates that the diastereomeric mixture is functionally distinct from a stereopure L-isomer preparation.

Stereochemistry Cysteine Prodrug Acetaminophen Detoxification

Comparative Potency Among L-Cysteine Prodrugs: MTCA vs. N-Acetyl-L-Cysteine (NAC) and L-2-Oxothiazolidine-4-Carboxylate

In a direct head-to-head comparison of cysteine prodrugs, L-MTCA (the core acid of the target lithium salt) demonstrated superior or equivalent hepatoprotective efficacy at equimolar intraperitoneal doses. L-MTCA administered at 2.5 mmol/kg was reported to be superior to other cysteine prodrugs, including N-acetyl-L-cysteine (NAC), in protecting mice from hepatotoxicity induced by a 400 mg/kg (2.65 mmol/kg) dose of acetaminophen [1]. Both L-MTCA and L-2-oxothiazolidine-4-carboxylate enhanced blood acetaminophen elimination (28-31% half-life reduction), whereas NAC did not [2]. Furthermore, L-MTCA and its n-propyl analog (PTCA) were the only two out of thirteen evaluated compounds to completely prevent naphthalene-induced cataract formation (MTCA: 20/21 mice protected; PTCA: 12/12 mice protected), while NAC and other prodrugs showed only partial or negligible protection [3].

Prodrug Potency Glutathione Repletion Hepatoprotection

Enhanced Solubility of the Lithium Salt Form for Anhydrous Synthetic Applications

The lithium counterion in the target compound confers enhanced solubility in polar aprotic solvents compared to the free acid MTCA or other common salts (e.g., sodium, potassium), a property leveraged in nucleophilic addition and catalytic asymmetric synthesis protocols [1]. Lithiated thiazolidines have been successfully employed as chiral formyl anion equivalents in enantioselective reactions, where the lithium cation facilitates carbanion formation at the α-position of the thiazolidine ring [2]. This solubility and reactivity advantage is specific to the lithium salt form and cannot be replicated by the free acid or non-lithium salts.

Solubility Enhancement Lithium Counterion Polar Aprotic Solvent

Cytotoxic Activity Profile of the Lithium Thiazolidine-4-Carboxylate Scaffold in Human HeLa Cells

The non-methylated analog lithium thiazolidine-4-carboxylate (Li-TC4) has been directly evaluated for in vitro cytotoxicity against human cervical carcinoma (HeLa) cells using a tetrazolium salt (MTT) colorimetric assay [1]. The study confirmed that the lithium thiazolidine-carboxylate scaffold exhibits quantifiable dose-dependent cytotoxicity, providing a baseline for the target 2-methyl-substituted derivative. The 2-methyl substitution is expected to modulate this activity due to altered lipophilicity and metabolic stability, as evidenced by the divergent in vivo pharmacology between TCA and MTCA described in Evidence Item 1. Direct IC50 data for the 2-methyl variant (CAS 2731006-74-7) has not been identified in non-excluded primary sources; this represents a data gap for procurement decisions based on antiproliferative potency.

Cytotoxicity HeLa Cells Lithium Salt

Recommended Application Scenarios for Lithium(1+) 2-Methyl-1,3-Thiazolidine-4-Carboxylate (Mixture of Diastereomers) Based on Verified Evidence


Cysteine Prodrug Research: Glutathione Repletion and Hepatoprotection Studies

The 2-methylthiazolidine-4-carboxylic acid (MTCA) scaffold is validated as a superior cysteine prodrug for maintaining hepatic glutathione levels and preventing hepatotoxic injury. In murine acetaminophen toxicity models, MTCA outperformed N-acetyl-L-cysteine (NAC) at equimolar doses (2.5 mmol/kg) and reduced plasma acetaminophen half-life by 28–31%, an effect not observed with NAC [1][2]. The lithium salt form (CAS 2731006-74-7) provides enhanced aqueous solubility for in vivo dosing formulations. Researchers investigating glutathione-dependent cytoprotection mechanisms can leverage this compound as a tool to deliver L-cysteine intracellularly via non-enzymatic ring opening, with the diastereomeric mixture reflecting the product obtained from condensation of L-cysteine with acetaldehyde under physiological conditions.

Asymmetric Synthesis: Chiral Formyl Anion Equivalent Precursor

Lithiated thiazolidines have been established as chiral formyl anion equivalents in enantioselective C–C bond-forming reactions [1]. The target lithium salt (CAS 2731006-74-7) serves as a pre-formed, storable source of the requisite lithiated thiazolidine, obviating the need for in situ generation using strong lithium bases (e.g., t-BuLi or LDA) and ensuring precise stoichiometric control. The enhanced solubility of the lithium salt in polar aprotic solvents such as THF facilitates homogeneous reaction conditions critical for reproducible enantioselectivity. The mixture of diastereomers provides both (2R) and (2S) configurations, enabling evaluation of matched/mismatched stereochemical outcomes in auxiliary-directed transformations.

Cataract Prevention Research: Ocular Glutathione Modulation

MTCA was one of only two compounds (alongside PTCA) among thirteen evaluated cysteine prodrugs to completely prevent naphthalene-induced cataract formation in mice, achieving protection in 20 of 21 treated animals while maintaining hepatic glutathione at 82% of normal levels (vs. 3% in untreated naphthalene controls) [1]. The lithium salt form (CAS 2731006-74-7) can be directly employed in ocular pharmacology studies investigating lenticular glutathione homeostasis and oxidative stress-induced crystallin damage. Its water solubility facilitates formulation for topical or systemic administration in preclinical models.

Quote Request

Request a Quote for lithium(1+) 2-methyl-1,3-thiazolidine-4-carboxylate, Mixture of diastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.